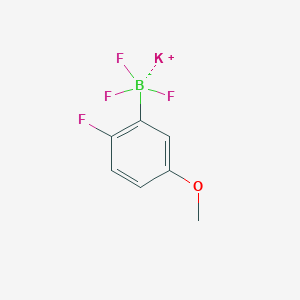
Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide is a chemical compound with the molecular formula C7H6BF4KO. It is a fluorinated boron compound known for its unique reactivity and selectivity. This compound is often used in various chemical reactions, particularly in the field of organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of 2-fluoro-5-methoxyphenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction typically requires controlled temperature and pressure conditions to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or distillation to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced boron species.
Substitution: The compound is known for its ability to participate in substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction can produce borohydrides or other reduced boron compounds.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide has several scientific research applications, including:
Chemistry: It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it serves as a boronic acid surrogate.
Biology: The compound’s unique reactivity makes it useful in the development of biologically active molecules and pharmaceuticals.
Medicine: It is employed in the synthesis of drug candidates and other medicinal compounds.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide exerts its effects involves its ability to participate in various chemical reactions. The compound’s molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds. In Suzuki-Miyaura cross-coupling reactions, for example, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Potassium trifluoro(2-fluoro-5-methoxyphenyl)boranuide can be compared with other similar compounds, such as:
Potassium 4-methoxyphenyltrifluoroborate: This compound also participates in Suzuki-Miyaura cross-coupling reactions but has a different substitution pattern on the phenyl ring.
Potassium 2-methylthiophenyltrifluoroborate: Another similar compound with a thiophene ring instead of a phenyl ring, offering different reactivity and selectivity.
Potassium trifluoro(5-methylfuran-2-yl)borate: This compound features a furan ring, providing unique properties compared to the phenyl-based boranuide.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methoxy groups, which contribute to its distinct reactivity and selectivity in various chemical reactions.
Eigenschaften
Molekularformel |
C7H6BF4KO |
|---|---|
Molekulargewicht |
232.03 g/mol |
IUPAC-Name |
potassium;trifluoro-(2-fluoro-5-methoxyphenyl)boranuide |
InChI |
InChI=1S/C7H6BF4O.K/c1-13-5-2-3-7(9)6(4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
InChI-Schlüssel |
OOGNYAXRRXQXQO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(C=CC(=C1)OC)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


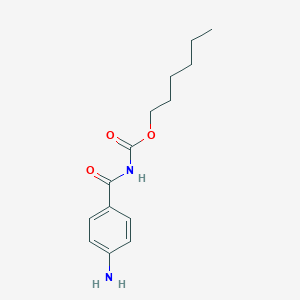

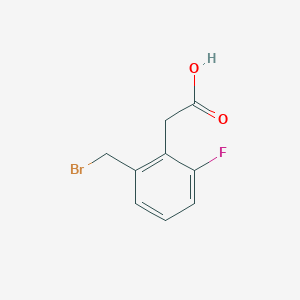
![[Bis(trifluoromethyl)aminooxy]radical](/img/structure/B15292686.png)
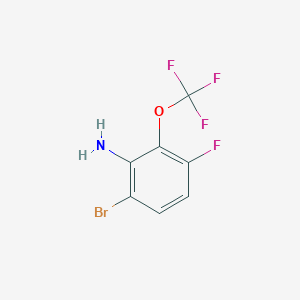
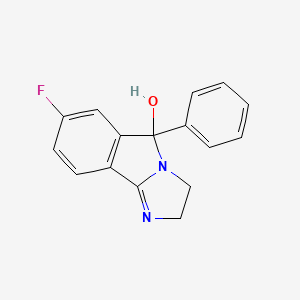
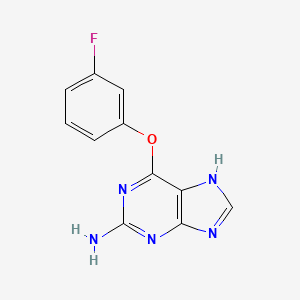
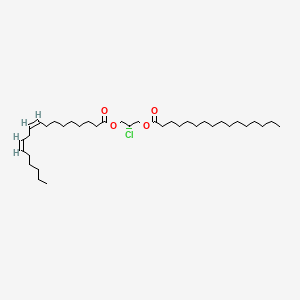

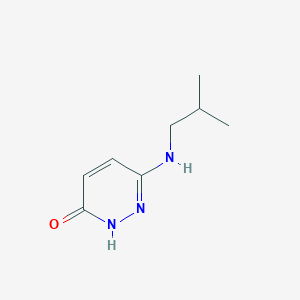
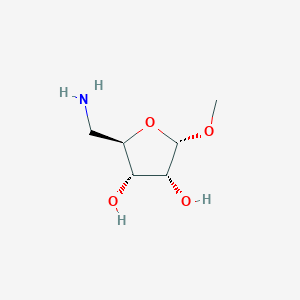
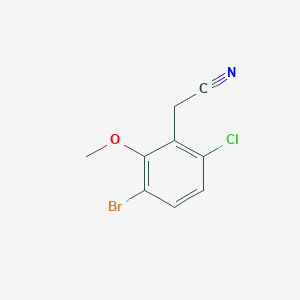
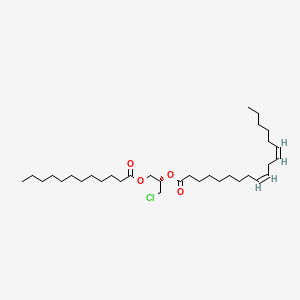
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-ethoxy-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292748.png)
